4-Bromo-2-(3-methyl-1H-pyrazol-1-YL)thiazole
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Overview
Description
4-Bromo-2-(3-methyl-1H-pyrazol-1-yl)thiazole is a heterocyclic compound that features both a thiazole and a pyrazole ringThe presence of bromine and the pyrazole moiety can impart unique chemical properties, making it a valuable intermediate in various synthetic pathways .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-(3-methyl-1H-pyrazol-1-yl)thiazole typically involves the cyclization of appropriate precursors. One common method includes the reaction of 3-methyl-1H-pyrazole with a thiazole derivative in the presence of a brominating agent. The reaction conditions often require a solvent such as dimethylformamide (DMF) and a base like potassium carbonate (K2CO3) to facilitate the cyclization and bromination processes .
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. The use of automated reactors and precise control over reaction parameters can lead to efficient large-scale production. The choice of solvents, catalysts, and purification methods are optimized to ensure the highest quality of the final product .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2-(3-methyl-1H-pyrazol-1-yl)thiazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Cyclization Reactions: It can participate in further cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution: Reagents like sodium hydride (NaH) or lithium diisopropylamide (LDA) in aprotic solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Major Products
The major products formed from these reactions include various substituted thiazoles and pyrazoles, which can be further utilized in the synthesis of pharmaceuticals and agrochemicals .
Scientific Research Applications
4-Bromo-2-(3-methyl-1H-pyrazol-1-yl)thiazole has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of potential drug candidates, particularly those targeting cancer and infectious diseases.
Material Science: The compound is explored for its electronic properties and potential use in organic semiconductors.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and cellular pathways.
Mechanism of Action
The mechanism of action of 4-Bromo-2-(3-methyl-1H-pyrazol-1-yl)thiazole involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The bromine atom and the heterocyclic rings play a crucial role in binding to the active sites of these targets, thereby modulating their activity .
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-1-methyl-1H-pyrazole-3-carbonitrile
- 2-(4-bromo-3-methyl-1H-pyrazol-1-yl)-1,3-thiazole
- 4-Bromo-2-(3-methyl-1H-pyrazol-1-yl)thiazole-5-boronic acid pinacol ester
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct reactivity and biological activity. The combination of the thiazole and pyrazole rings, along with the bromine atom, makes it a versatile building block in synthetic chemistry .
Properties
Molecular Formula |
C7H6BrN3S |
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Molecular Weight |
244.11 g/mol |
IUPAC Name |
4-bromo-2-(3-methylpyrazol-1-yl)-1,3-thiazole |
InChI |
InChI=1S/C7H6BrN3S/c1-5-2-3-11(10-5)7-9-6(8)4-12-7/h2-4H,1H3 |
InChI Key |
XQVXJZZJOUIYTQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C=C1)C2=NC(=CS2)Br |
Origin of Product |
United States |
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